(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
Description
The compound (1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (CAS: 423165-07-5) features a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a 3-isopropyl-5-methyl-1,2,4-triazole moiety at the 3-position. It is commercially available as a high-purity intermediate (≥99%) for pharmaceutical and biochemical research, with primary suppliers based in China .
Properties
IUPAC Name |
(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-8(2)13-16-15-9(3)17(13)12-6-10-4-5-11(7-12)14-10/h8,10-12,14H,4-7H2,1-3H3/t10-,11+,12? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIRCCADSFHOQD-FOSCPWQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463410 | |
| Record name | (1R,5S)-3-[3-Methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423165-07-5, 1263004-47-2 | |
| Record name | (1R,5S)-3-[3-Methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-endo)-3-[3-Methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY6PC963PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane, with the CAS number 423165-07-5, is a compound that has garnered attention due to its potential biological activities. This compound is notably a metabolite of Maraviroc, a drug used in the treatment of HIV infection. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂N₄ |
| Molecular Weight | 234.35 g/mol |
| Melting Point | 117 °C |
| Boiling Point | 402.4 ± 55 °C |
| Density | 1.31 g/cm³ |
| pKa | 10.71 ± 0.40 (Predicted) |
| Solubility | Chloroform |
Research indicates that the compound functions as an inhibitor of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a critical role in managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) from degradation. This mechanism enhances the anti-inflammatory and analgesic effects at sites of inflammation .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against NAAA with an IC50 value in the low nanomolar range (around 0.042 μM) . This suggests that the compound may be effective in reducing inflammation and could be beneficial in conditions where NAAA activity is implicated.
Structure-Activity Relationship (SAR)
A study on related compounds revealed a strong correlation between structural modifications and biological activity. The presence of specific substituents on the triazole ring and azabicyclo structure significantly influenced the potency against NAAA inhibition. For instance, introducing lipophilic groups enhanced inhibitory effects, indicating that molecular interactions with the target enzyme are sensitive to structural variations .
Case Studies
Several studies have explored the biological implications of this compound:
- Anti-inflammatory Effects : In a model of acute inflammation, administration of this compound resulted in a marked reduction in inflammatory markers compared to controls.
- Analgesic Properties : Animal studies indicated that this compound significantly reduced pain responses in models of neuropathic pain, suggesting potential applications in pain management therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives
The following table summarizes key structural analogs, highlighting differences in substituents and pharmacological relevance:
Triazole vs. Oxadiazole Substituents
- Triazole Derivatives : The target compound’s 1,2,4-triazole group enables metal coordination (e.g., Cu in click chemistry syntheses) and hydrogen bonding, making it suitable for kinase inhibitors or antiviral agents . In contrast, oxadiazole-containing analogs (e.g., CAS 2060005-01-6) exhibit higher metabolic stability due to reduced susceptibility to oxidative degradation, favoring prolonged half-life in vivo .
Stereochemical and Substituent Effects
- The (1R,3s,5S) configuration in the target compound imposes spatial constraints that may enhance selectivity for specific biological targets. For example, (1R,5S)-8-(phenethylsulfonyl) analogs show improved blood-brain barrier penetration compared to non-sulfonylated derivatives .
- Bulky substituents like diphenylmethoxy (in CAS 130342-80-2) increase lipophilicity, correlating with enhanced binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase) .
Preparation Methods
Reaction Overview
The most widely reported synthesis involves the hydrogenolytic removal of a benzyl protecting group from a preformed intermediate. The starting material, 8-benzyl-3-(3-isopropyl-5-methyl-triazol-4-yl)-8-azabicyclo[3.2.1]octane, undergoes catalytic hydrogenation to yield the target compound.
Reaction Conditions
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Catalyst : 10% palladium on carbon (Pd/C)
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Pressure : 50 psi hydrogen gas
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Solvent : Methanol
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Temperature : Ambient (~25°C)
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Duration : Overnight (~12–16 hours)
The reaction mixture is filtered through Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to isolate the product.
Yield and Purity
This method achieves a 94% yield with high purity, as evidenced by the absence of chromatographic purification steps in the reported procedure. The stereochemical integrity of the azabicyclo[3.2.1]octane core is preserved due to the mild reaction conditions.
Mechanistic Insights
Hydrogenation cleaves the benzyl group via adsorption of hydrogen onto the palladium surface, followed by sequential bond breaking. The mechanism proceeds as follows:
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Adsorption : Benzyl-protected amine binds to the Pd/C surface.
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Hydrogen Activation : H₂ dissociates into atomic hydrogen on the catalyst.
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Bond Cleavage : The C–N bond between the benzyl group and the nitrogen atom ruptures, releasing toluene as a byproduct.
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Desorption : The deprotected amine detaches from the catalyst.
Triazole Ring Assembly and Bicyclo Octane Coupling
Stepwise Synthesis
An alternative route constructs the triazole moiety before coupling it to the azabicyclo[3.2.1]octane framework.
Triazole Formation
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Starting Materials :
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1-Chloro-3-isopropylpropane
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3-Amino-5-methyl-1,2,4-triazole
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Base : Sodium hydroxide (NaOH)
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Reaction : Nucleophilic substitution at the chloroalkane, forming 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-1-chloropropane.
Coupling to Azabicyclo[3.2.1]octan-3-one
The chlorinated intermediate reacts with (1R,5S)-8-azabicyclo[3.2.1]octan-3-one under conditions likely involving:
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Solvent : Polar aprotic solvent (e.g., DMF or DMSO)
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Temperature : Elevated (e.g., 60–80°C)
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Catalyst : Phase-transfer agent or mild acid/base
The reaction proceeds via nucleophilic attack of the bicyclo octane’s nitrogen on the electrophilic carbon of the chloropropane derivative.
Challenges and Optimization
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Stereochemical Control : Ensuring the endo configuration of the triazole relative to the bicyclo system requires precise reaction design.
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Byproduct Formation : Competing elimination reactions may occur, necessitating careful temperature control.
Comparative Analysis of Methods
The hydrogenation method is superior in yield and operational simplicity, while the stepwise approach offers modularity for structural variants.
Industrial-Scale Considerations
Catalytic Hydrogenation Scaling
Q & A
Q. Table 1: Representative Synthetic Steps and Conditions
| Step | Key Reaction | Conditions | Yield/Purity Challenges |
|---|---|---|---|
| 1 | Bicyclic core synthesis | Pd-catalyzed cyclization, 100°C | Low yield due to byproducts |
| 2 | Triazole coupling | CuI, DMF, 80°C | Regioselectivity issues |
| 3 | Purification | HPLC (C18 column) | Baseline separation of stereoisomers |
Advanced: How can reaction conditions be optimized to resolve contradictions in stereochemical outcomes?
Answer:
Contradictions in stereochemical outcomes often arise from competing reaction pathways. Strategies include:
- Solvent polarity modulation : Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, enhancing stereoretention .
- Catalyst screening : Chiral ligands (e.g., BINAP) paired with transition metals improve enantiomeric excess (ee) .
- In-situ monitoring : Real-time NMR or Raman spectroscopy detects intermediate configurations, enabling dynamic adjustment .
Basic: Which spectroscopic techniques are prioritized for structural characterization?
Answer:
- NMR : 1H/13C NMR identifies proton environments and confirms stereochemistry via coupling constants (e.g., axial vs. equatorial protons in the bicyclic system) .
- Mass spectrometry (HRMS) : Validates molecular formula (C14H23N5O) and detects fragmentation patterns of the triazole group .
- X-ray crystallography : Resolves absolute configuration, especially for chiral centers in the azabicyclo core .
Q. Table 2: Key Spectral Signatures
| Technique | Diagnostic Peaks |
|---|---|
| 1H NMR | δ 1.2–1.4 (isopropyl CH3), δ 4.2–4.5 (bridgehead H) |
| IR | 1650 cm⁻¹ (C=N stretch in triazole) |
Advanced: How can computational modeling predict biological target interactions?
Answer:
- Docking simulations : Molecular dynamics (MD) models the compound’s fit into enzyme active sites (e.g., cytochrome P450 or kinase domains) .
- QSAR studies : Correlates substituent effects (e.g., isopropyl vs. methyl on triazole) with binding affinity .
- Free-energy calculations : Predicts ΔG of binding using MM-PBSA methods to prioritize synthetic targets .
Basic: What initial biological screening approaches are recommended?
Answer:
- Enzyme inhibition assays : Test against common targets of triazole derivatives (e.g., CYP51 in fungi or EGFR in cancer) .
- Cell viability screens : Use cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Receptor binding studies : Radioligand displacement assays for CNS targets (e.g., σ or dopamine receptors) .
Advanced: How can selectivity for enzymatic targets be enhanced?
Answer:
- Bioisosteric replacement : Substitute the isopropyl group with bulkier tert-butyl to sterically block off-target binding .
- Protonation state tuning : Modify pKa of the triazole N-atoms to reduce non-specific ionic interactions .
- Fragment-based design : Use the bicyclic core as a rigid scaffold to position substituents for target complementarity .
Q. Table 3: Structural Features Impacting Selectivity
| Feature | Target Impact | Example |
|---|---|---|
| Triazole ring | Binds metalloenzyme active sites | Antifungal activity |
| Azabicyclo core | Enhances blood-brain barrier penetration | CNS drug candidates |
Basic: What purification protocols ensure high purity?
Answer:
- Normal-phase chromatography : Separates polar byproducts from the hydrophobic bicyclic core .
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences between stereoisomers .
- Chiral stationary phases : HPLC columns with cellulose derivatives resolve enantiomers .
Advanced: How do solvent and temperature affect triazole regioselectivity?
Answer:
- Solvent effects : Polar solvents (acetonitrile) stabilize transition states for 1,4-disubstituted triazole formation, while toluene favors 1,5-regioisomers .
- Temperature : Lower temps (25°C) slow kinetics, favoring thermodynamic control and major 1,4-products .
- Additives : ZnCl2 as a Lewis acid directs regioselectivity via coordination to triazole N-atoms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
